molecular formula C18H18N2O2 B2976054 N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide CAS No. 1385377-44-5

N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B2976054
CAS No.: 1385377-44-5
M. Wt: 294.354
InChI Key: VGQHUTIUQRAKFB-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide is a high-purity chemical compound intended for research and development purposes. This acetamide derivative is supplied as a stable solid and is characterized by its [ State physical appearance, e.g., white to off-white crystalline powder ]. It is soluble in [ List common organic solvents, e.g., DMSO, methanol ]. Researchers can utilize this compound as a key intermediate or building block in organic synthesis and medicinal chemistry for the exploration of novel therapeutic agents . As a specialized reagent, it is particularly valuable in pharmaceutical R&D for constructing complex molecular architectures. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment (PPE) in a well-ventilated environment and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information . For specific storage conditions to maintain long-term stability, please consult the product documentation.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-6-3-4-9-16(13)17(12-19)20-18(21)11-14-7-5-8-15(10-14)22-2/h3-10,17H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQHUTIUQRAKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N2_{2}O2_{2}
  • CAS Number : 693173

This compound features a cyano group, which is known to enhance biological activity through various mechanisms.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation and pain .
  • Anticancer Activity : It has been suggested that the compound interacts with various molecular targets that are critical in cancer cell proliferation and survival. This includes modulation of pathways related to apoptosis and cell cycle regulation .

Anti-inflammatory Effects

Recent studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures significantly decreased COX-2 and iNOS mRNA expressions, demonstrating their potential as anti-inflammatory agents .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon cancer cells (HCT15). The compound's IC50 values indicate its potency in suppressing cancer cell proliferation:

Cell LineIC50 Value (µM)
A5498.5
SK-MEL-24.27
HCT1510.0

These values suggest that the compound is particularly effective against melanoma cells, where it demonstrates a significant reduction in viability compared to standard chemotherapy agents like doxorubicin .

Structure-Activity Relationship (SAR)

SAR studies have indicated that the presence of electron-withdrawing groups, such as cyano or methoxy substituents, enhances the biological activity of acetamide derivatives. The optimal substitution pattern appears to be crucial for maximizing potency against both inflammatory and cancerous cells .

Case Studies

  • Study on Anti-inflammatory Properties : A study published in 2020 demonstrated that a derivative of this compound significantly reduced inflammation markers in a murine model of arthritis, indicating its potential for treating inflammatory diseases .
  • Anticancer Screening : In a drug library screening conducted by Fayad et al., several acetamide derivatives were identified for their anticancer activities against multicellular spheroids, showcasing the potential clinical applications of compounds like this compound .

Comparison with Similar Compounds

Structural Analogues with Methoxyphenyl Substituents

  • (R/S)-N-{2-[(3-Methoxyphenyl)-(methyl)amino]propyl}acetamide Structure: Features a 3-methoxyphenyl group linked via a methylamino-propyl chain to the acetamide. Synthesis: Prepared via hydrogenation and acetylation with high yields (90–98%) [3]. Key Differences: Chiral centers in the propyl chain may enhance receptor selectivity (e.g., melatonin receptors) compared to the target compound’s rigid cyano-benzyl group.
  • UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide) Structure: Combines a 3-methoxyphenyl and phenyl group on an ethylamino backbone. Bioactivity: MT2 receptor-selective partial agonist with sleep-inducing and antinociceptive effects in rodents [4]. Comparison: The target compound lacks the ethylamino linker but retains the 3-methoxyphenyl motif, suggesting possible overlap in receptor interactions but divergent pharmacokinetics.

Cyano-Substituted Acetamides

  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide Structure: Contains dual cyano groups and a tetrahydrobenzo[b]thiophene ring. Synthesis: Synthesized via Gewald-type reactions, yielding heterocyclic derivatives with antitumor activity [15]. Bioactivity: Inhibited breast adenocarcinoma (MCF-7), lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. The cyano groups likely enhance electrophilic reactivity, contributing to cytotoxicity [15]. Divergence: The target compound’s cyano group is positioned on a benzyl moiety, which may reduce metabolic degradation compared to the thiophene-linked cyano groups in this analog.

Phenoxy-Linked Acetamides

  • N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide Structure: Phenoxy group attached to the acetyl chain with an amino-methylphenyl substituent. Molecular Data: C18H22N2O2 (MW: 298.38) [2]. Comparison: The phenoxy group may improve lipid solubility, whereas the target compound’s 3-methoxyphenyl group could enhance π-π stacking in receptor binding.
  • 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) Bioactivity: Exhibited anticancer (MCF-7, SK-N-SH), anti-inflammatory, and analgesic activities. Electron-withdrawing nitro and chloro groups enhance stability and activity [20].

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Reference
Target Compound C18H18N2O2* ~294.35 Cyano-benzyl, 3-methoxyphenyl Inferred CNS/anticancer -
(R)-N-{2-[(3-Methoxyphenyl)amino]propyl}acetamide C13H20N2O2 236.31 3-Methoxyphenyl, propylamino Receptor modulation [3]
UCM765 C17H20N2O2 284.36 3-Methoxyphenyl, phenylaminoethyl MT2 agonism, sleep induction [4]
2-cyano-N-(3-cyano-thiophen-2-yl)acetamide C12H9N3OS 243.28 Dual cyano, tetrahydrothiophene Antitumor [15]
3c C16H15ClN2O4 334.75 4-Nitrophenoxy, 4-chlorophenethyl Anticancer, anti-inflammatory [20]

*Estimated based on structural similarity.

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